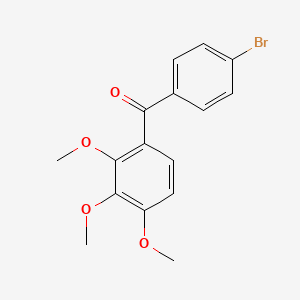
Amanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amanin is a cyclic peptide and one of the amatoxins found in several members of the mushroom genus Amanita. It is known for its potent inhibitory effects on RNA polymerase II, making it a highly toxic compound. This compound, like other amatoxins, can cause severe liver and kidney damage upon ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amanin involves complex peptide synthesis techniques. One of the key challenges in its synthesis is achieving diastereoselective sulfoxidation. Researchers have developed high-yielding and diastereoselective sulfoxidation approaches to produce this compound and its analogs .
Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and the complexity of its synthesis. advancements in peptide synthesis and purification techniques have made it possible to produce this compound in laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions: Amanin undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfoxidation reaction is particularly important in the synthesis of this compound analogs .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents for sulfoxidation and peptide coupling reagents for the formation of peptide bonds. The reaction conditions often involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products: The major products formed from these reactions are this compound and its analogs, which can be used for further research and development of therapeutic agents .
Scientific Research Applications
Amanin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the inhibition of RNA polymerase II and its effects on cellular processes. Additionally, this compound and its analogs are being explored as potential payloads for antibody-drug conjugates in targeted cancer therapy .
Mechanism of Action
Amanin exerts its effects by binding to RNA polymerase II, thereby inhibiting the synthesis of messenger RNA (mRNA). This inhibition leads to the cytolysis of hepatocytes and kidney cells, causing severe organ damage. The molecular targets involved in this mechanism include the RNA polymerase II enzyme and its subunits .
Comparison with Similar Compounds
Amanin is often compared with other amatoxins such as α-amanitin and β-amanitin. While all these compounds share a similar mechanism of action, this compound is less toxic compared to α-amanitin. The presence of the 6′-hydroxyl group in α-amanitin contributes to its higher toxicity. Other similar compounds include amaninamide and phallotoxins, which also exhibit toxic effects but differ in their specific molecular interactions and toxicity levels .
Properties
CAS No. |
21150-21-0 |
|---|---|
Molecular Formula |
C39H53N9O14S |
Molecular Weight |
904.0 g/mol |
IUPAC Name |
2-[(1S,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetic acid |
InChI |
InChI=1S/C39H53N9O14S/c1-4-17(2)31-36(59)41-12-28(52)42-25-16-63(62)38-21(20-7-5-6-8-22(20)45-38)10-23(33(56)40-13-29(53)46-31)43-37(60)32(18(3)27(51)15-49)47-35(58)26-9-19(50)14-48(26)39(61)24(11-30(54)55)44-34(25)57/h5-8,17-19,23-27,31-32,45,49-51H,4,9-16H2,1-3H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55)/t17-,18-,19+,23-,24-,25+,26-,27-,31-,32-,63?/m0/s1 |
InChI Key |
QCZXQEYEVLCQHL-OEPUBGLGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3 |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



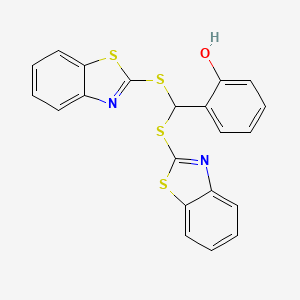
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)
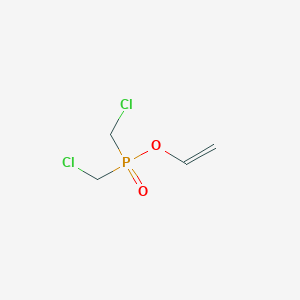
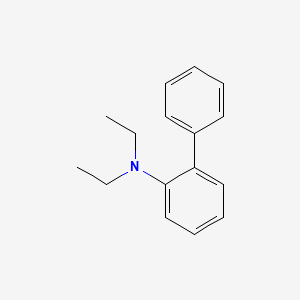

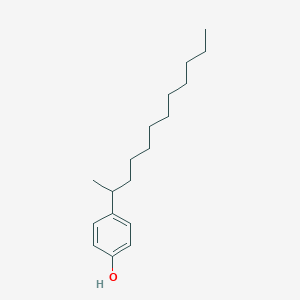

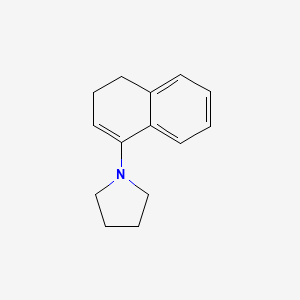
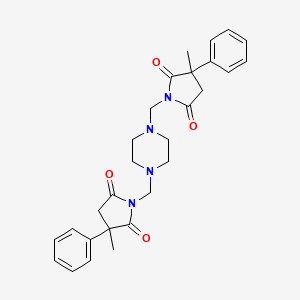
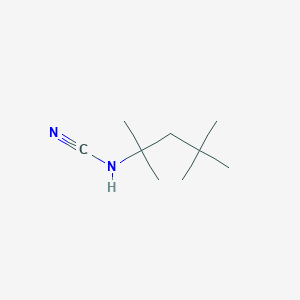
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
